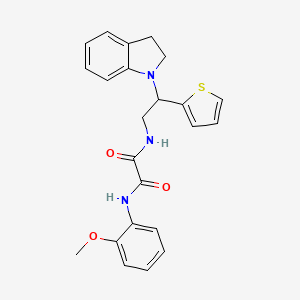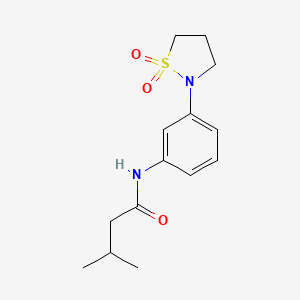![molecular formula C28H26N4O2 B2846592 N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477234-97-2](/img/structure/B2846592.png)
N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have various biological activities and are important in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds usually involves reactions like nucleophilic substitution, condensation, cyclization, etc . The exact method would depend on the specific substituents and their positions in the molecule.Molecular Structure Analysis
The molecular structure analysis of such a compound would typically involve techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the molecular structure and the nature of chemical bonds in the compound .Chemical Reactions Analysis
The chemical reactions of pyrimidine derivatives can be quite diverse, depending on the substituents present in the molecule. They might undergo reactions like alkylation, acylation, halogenation, nitration, sulfonation, etc .Scientific Research Applications
Polymer Science Applications
- Fluorinated Polyimides : Research into structurally asymmetric bis(ether amine) monomers, which include compounds with similar structures to N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have led to the development of new fluorine-containing polyimides. These polymers exhibit remarkable properties such as low moisture absorption, low dielectric constants, and high thermal stability, making them suitable for applications in the electronics industry for components like flexible films and insulating materials (Chung et al., 2009).
Organic Synthesis and Chemical Properties
- Synthesis of Pyrimidine Derivatives : The synthesis of pyrimidine derivatives, which share a core structure with this compound, has been explored for their anti-inflammatory and analgesic activities. Such compounds have shown potential in medical research, specifically in the development of new therapeutic agents for treating inflammation and pain (Sondhi et al., 2009).
- Corrosion Inhibition : Pyrimidine derivatives have also been studied for their corrosion inhibition capabilities, particularly for steel in acidic environments. This research is crucial for the petroleum industry, where material degradation can lead to significant operational challenges and safety risks. The ability of these compounds to form protective layers on metal surfaces can significantly mitigate corrosion and extend the lifespan of industrial equipment (Sarkar et al., 2020).
Mechanism of Action
The mechanism of action of a compound like this would depend on its intended use. Many pyrimidine derivatives have biological activity and are used as pharmaceuticals. For example, they might act as inhibitors or activators of certain enzymes, or they might interact with specific receptors in the body .
Future Directions
properties
IUPAC Name |
N,7-bis(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2/c1-3-33-23-14-10-21(11-15-23)31-27-26-25(20-8-6-5-7-9-20)18-32(28(26)30-19-29-27)22-12-16-24(17-13-22)34-4-2/h5-19H,3-4H2,1-2H3,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSNVBRGAYOFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)OCC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate](/img/structure/B2846511.png)
![4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2846512.png)
![2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2846513.png)
![2-Amino-6-[4-(4-methoxyphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B2846516.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B2846517.png)


![(4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2846523.png)
![2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile](/img/structure/B2846526.png)
![ethyl 2-[[(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2846527.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2846528.png)
![(4-Bromothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2846531.png)
